molecular formula C12H16N2 B2764177 (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene CAS No. 2126143-73-3

(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene

Cat. No. B2764177
CAS RN: 2126143-73-3
M. Wt: 188.274
InChI Key: NFYVHOGYBQYTEK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene, also known as DT-Tic, is a cyclic peptide that has been synthesized for potential use as a therapeutic agent in the treatment of opioid addiction.

Scientific Research Applications

Structure Analysis and Characterization

One aspect of scientific research on complex molecules like (6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene involves detailed structural analysis and characterization. For instance, the study by Schaefer et al. (1985) on the structure of hexamethylene triperoxide diamine (HMTD) provides insights into the unusual planar coordination around bridgehead nitrogen atoms, which could be relevant to understanding the structural characteristics of related diazatricyclo compounds (Schaefer, Fourkas, & Tiemann, 1985).

Synthesis and Molecular Structure

Research on the synthesis and molecular structure of novel compounds often leads to the discovery of new applications. For example, the work by Soldatenkov et al. (1996) on synthesizing a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene highlights the methodology for creating complex molecules, which could inform synthesis strategies for related compounds (Soldatenkov et al., 1996).

Coordination Chemistry and Ligand Design

The development of metal complexes involving nitrogenous organic ligands, as explored by Jaźwiński and Kamieński (2007), showcases the application of complex molecules in coordination chemistry. Such studies can lead to advances in catalysis, molecular recognition, and material science (Jaźwiński & Kamieński, 2007).

Novel Reactions and Mechanisms

Investigating the reactions of cyclic amines with diazonium ions, as demonstrated by Rivera and González-Salas (2010), provides valuable insights into novel organic transformations. Such research contributes to our understanding of reaction mechanisms and can lead to the development of new synthetic methodologies (Rivera & González-Salas, 2010).

properties

IUPAC Name

(3aR)-2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYVHOGYBQYTEK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.